5-Allyloxyquinoline

描述

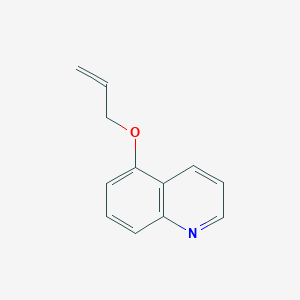

5-Allyloxyquinoline is a quinoline derivative synthesized via the allylation of 5-hydroxyquinoline. The reaction involves treating 5-hydroxyquinoline with allyl bromide in the presence of sodium hydride (NaH) in dimethylformamide (DMF) at 0°C, followed by gradual warming to room temperature. This method achieves a high yield of 92% . The compound serves as a key intermediate in synthesizing more complex molecules, such as APQ (a modulator of SETDB1 activity), through subsequent chlorination and nucleophilic aromatic substitution (SNAr) reactions . Its structure features a quinoline core with an allyloxy substituent at the 5-position, which influences its electronic properties and reactivity.

属性

分子式 |

C12H11NO |

|---|---|

分子量 |

185.22 g/mol |

IUPAC 名称 |

5-prop-2-enoxyquinoline |

InChI |

InChI=1S/C12H11NO/c1-2-9-14-12-7-3-6-11-10(12)5-4-8-13-11/h2-8H,1,9H2 |

InChI 键 |

IHIYCHHEHMVXGD-UHFFFAOYSA-N |

规范 SMILES |

C=CCOC1=CC=CC2=C1C=CC=N2 |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

The following quinoline derivatives are structurally or functionally analogous to 5-Allyloxyquinoline. Key differences in synthesis, properties, and applications are highlighted:

Key Research Findings

- Reactivity: The allyloxy group in this compound facilitates electrophilic substitution reactions, making it a versatile intermediate. In contrast, 5-Bromoisoquinoline undergoes metalation to introduce amino groups, a reaction less feasible with chloro or amino derivatives . 5-Aminoisoquinoline exhibits nucleophilic behavior due to its amino group, enabling coupling reactions for drug candidates .

- Biological Activity: this compound-derived APQ modulates heterochromatin condensation by targeting SETDB1, a histone methyltransferase . 5-Aminoisoquinoline derivatives are explored for antitumor and antimicrobial properties, leveraging the amino group’s hydrogen-bonding capacity .

- Physical Properties: 5-Aminoisoquinoline has a melting point of 125–128°C, higher than this compound (liquid at room temperature), reflecting differences in intermolecular forces . The dioxolane ring in 5-(1,3-Dioxolan-2-yl)isoquinoline enhances solubility in polar solvents compared to halogenated analogs .

Challenges in Analysis and Characterization

Chemical analysis of these compounds, particularly in complex matrices, faces challenges such as incomplete extraction and ambiguous spectral data . For example, distinguishing this compound from its bromo or chloro analogs requires high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) due to similar molecular weights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。